molecular formula C6H3ClN2 B015407 3-Chloro-2-cyanopyridine CAS No. 38180-46-0

3-Chloro-2-cyanopyridine

Cat. No. B015407
Key on ui cas rn: 38180-46-0
M. Wt: 138.55 g/mol
InChI Key: YDPLFBIGFQFIDB-UHFFFAOYSA-N
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Patent
US09434711B2

Procedure details

To a solution of compound 145-C (23.41 g, 169.0 mmol) in acetonitrile (170 mL) was added methyl thioglycolate (16.2 mL, 178 mmol) and K2CO3 (46.72 g, 338 mmol). The mixture was heated under reflux for 3 h then filtered hot and the filter cake rinsed with acetonitrile. The filter cake was suspended in refluxing acetonitrile, filtered hot, and rinsed with additional acetonitrile. The combined filtrates were evaporated in vacuo, the residue triturated with warm water (250 mL), filtered, and rinsed with water. The solid was dissolved in warm methanol (500 mL), treated with charcoal, filtered, and evaporated in vacuo. The residue was triturated with ethanol (25 mL), filtered, washed with ethanol (25 mL), and dried in vacuo to afford compound 145-D as a brown powder (21.65 g, 62%). 1H-NMR (DMSO-d6): δ 3.83 (s, 3H), 6.91 (s, 2H), 7.52-7.59 (m, 1H), 8.40 (dd, 1H), 8.69 (dd, 1H); MS: m/z 209.1 (MH+).
Quantity
23.41 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Name
Quantity
46.72 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH2:11][SH:12].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:15][O:14][C:10]([C:11]1[S:12][C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[C:8]=1[NH2:9])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
23.41 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)C#N
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
46.72 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered hot
WASH
Type
WASH
Details
the filter cake rinsed with acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
rinsed with additional acetonitrile
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with warm water (250 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in warm methanol (500 mL)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethanol (25 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol (25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford compound 145-D as a brown powder (21.65 g, 62%)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=C(C2=NC=CC=C2S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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